Trimetrexate glucuronate
説明
Synthesis Analysis
Trimetrexate glucuronate's synthesis and metabolic disposition have been characterized in detail. It undergoes extensive metabolism, with a significant portion of the dose being metabolized and only a small fraction excreted unchanged. The metabolic pathways include N-dealkylation, oxidation, and conjugation processes, leading to various metabolites, including glucuronide conjugates (Wong et al., 1990).
Molecular Structure Analysis
The molecular structure of trimetrexate has been elucidated through crystallography, revealing its conformational features and providing insights into its interaction with dihydrofolate reductase (DHFR). Trimetrexate's structure enables its potent inhibition of DHFR, a key enzyme in the folate pathway, which is crucial for DNA and RNA synthesis (Sutton & Cody, 1987).
Chemical Reactions and Properties
Trimetrexate's chemical stability and reactions under physiological conditions are essential for its pharmacological efficacy. Its stability in infusion solutions has been studied, indicating a relatively long half-life and a predictable degradation pathway, which is vital for its therapeutic application (Stetson, Shukla & Ensminger, 1991).
Physical Properties Analysis
The lipophilicity of trimetrexate is a critical physical property that enhances its cellular uptake and distribution. Its ability to passively diffuse across cell membranes differentiates it from other antifolates and contributes to its effectiveness against various pathogens and tumor cells.
Chemical Properties Analysis
As a potent inhibitor of DHFR, trimetrexate's chemical properties allow it to bind effectively to the enzyme, inhibiting the folate pathway. This mechanism is crucial for its action against tumors and pathogens like Toxoplasma gondii, demonstrating its broad spectrum of activity (Allegra et al., 1987).
科学的研究の応用
1. Clinical Trials in Cancer Treatment
Trimetrexate glucuronate (TMTX) has been explored in clinical trials for various cancers. A study conducted by Grochow et al. (1989) found that TMTX, when administered intravenously for 5 consecutive days every 3 weeks, showed potential as a treatment for advanced solid tumors, albeit with dose-limiting toxicity primarily manifested as neutropenia (Grochow et al., 1989). Furthermore, Maroun et al. (1988) evaluated TMTX in combination with cisplatin or etoposide in non-small cell lung cancer patients, noting its tolerability and the potential for establishing maximum tolerated dosage levels (Maroun et al., 1988).
2. Investigations in Metastatic Malignant Melanoma
In the context of metastatic malignant melanoma, Odujinrin et al. (1990) conducted a study using TMTX. The treatment was well-tolerated, but at the dose level and schedule used, it did not demonstrate effectiveness for treating disseminated malignant melanoma (Odujinrin et al., 1990).
3. Activity in Non-Small Cell Lung Cancer
A study by Maroun (1988) found that TMTX showed activity in nonsmall cell lung cancer, with a subset of patients achieving partial response and manageable myelosuppression as the primary toxicity (Maroun, 1988).
4. Potential Anti-Kaposi Sarcoma Effect
Harris (1996) reported on a patient with AIDS who showed a significant decrease in tumor burden from Kaposi's sarcoma after treatment with TMTX, suggesting a potential activity against Kaposi's sarcoma (Harris, 1996).
5. Metabolic Disposition Studies
Wong et al. (1990) characterized the metabolic disposition of TMTX in rats, revealing insights into its biotransformation and excretion, an important aspect for understanding its pharmacokinetics and potential applications (Wong et al., 1990).
6. Combination Therapy with Cyclophosphamide
Mattson et al. (1988) explored the combination of TMTX with cyclophosphamide in patients with metastatic or inoperable nonsmall cell lung cancer. This study aimed to determine the maximum tolerated dose and observed that the combination was active against this cancer type (Mattson et al., 1988).
Safety And Hazards
Trimetrexate glucuronate is classified as a reproductive toxicity, Category 2 . The most common adverse effect associated with trimetrexate is myelosuppression (neutropenia and thrombocytopenia); this is mitigated by coadministration of calcium folinate and is generally reversible upon dosage reduction or discontinuation .
特性
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)/t;2-,3+,4-,5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXQWYMBJYJNB-LRDBBFHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90273968 | |
Record name | Trimetrexate glucuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90273968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimetrexate glucuronate | |
CAS RN |
82952-64-5 | |
Record name | Trimetrexate glucuronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82952-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimetrexate glucuronate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082952645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimetrexate glucuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90273968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETREXATE GLUCURONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L137U4A79K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。